S-Methyl-2-pyridylthioimidate hydroiodide
Description
S-Methyl-2-pyridylthioimidate hydroiodide is a sulfur-containing organic compound characterized by a thioimidate functional group (C=S–N) linked to a pyridyl ring and a methyl substituent. Its hydroiodide salt form enhances stability and solubility in polar solvents. The compound is structurally defined by the following features:
- Core structure: A pyridine ring (C₅H₄N) substituted with a methylthioimidate group (–SC(=NH)CH₃).
- Counterion: Hydroiodide (HI) as the ionic component.
- Synonymous names: Based on , synonyms include methyl imidothiocarbamate hydroiodide, S-methylisothiopseudouronium monohydroiodide, and carbamimidothioic acid methyl ester hydroiodide .
This compound is likely utilized in organic synthesis as an intermediate for introducing sulfur-containing motifs or as a ligand in coordination chemistry due to the pyridyl group’s chelating ability.
Properties
IUPAC Name |
methyl pyridine-2-carboximidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S.HI/c1-10-7(8)6-4-2-3-5-9-6;/h2-5,8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFEYITFAJQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)C1=CC=CC=N1.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-2-pyridylthioimidate hydroiodide typically involves the reaction of 2-pyridylthioimidate with methyl iodide under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at a specific temperature to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Methyl-2-pyridylthioimidate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in solvents like acetonitrile or dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
S-Methyl-2-pyridylthioimidate hydroiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical studies to modify proteins and peptides.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-Methyl-2-pyridylthioimidate hydroiodide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
The following analysis categorizes structurally or functionally related compounds based on the provided evidence:
Organophosphorus Thiolate Derivatives
Examples :
- O-Ethyl S-2 (triethylammonium) ethyl methylphosphonothiolate iodide (C₉H₂₃INO₂PS) .
- Propyl S-2-dipropylaminoethyl methylphosphonothiolate (C₁₀H₂₃NO₂PS) .
Comparison :
Key Differences :
Selenium-Containing Analogues
Examples :
- Se-alkyl imidoselenocarbamate hydroiodides () .
Comparison :
Key Differences :
- Selenium’s larger atomic size and lower electronegativity result in weaker bonds and distinct redox behavior compared to sulfur.
- The target compound’s sulfur-based structure may offer better compatibility in biological or aqueous systems.
Other Thioimidate and Isothiourea Derivatives
Examples :
Comparison :
| Parameter | This compound | S-Methylisothiourea Derivatives |
|---|---|---|
| Structure | Pyridyl-substituted thioimidate | Aliphatic isothiourea (SC(=NH₂)) |
| Counterion | Hydroiodide | Sulfate or iodide |
| Applications | Chelation, catalysis | Protein modification, inhibitors |
Key Differences :
Biological Activity
S-Methyl-2-pyridylthioimidate hydroiodide is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a pyridine ring and a thioimidate group, makes it a valuable subject for scientific exploration.
- Molecular Formula : C7H9IN2S
- IUPAC Name : Methyl pyridine-2-carboximidothioate; hydroiodide
- InChI Key : CDHPZLSIZALDRX-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to significant alterations in protein function and cellular pathways, which may contribute to its antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its mechanism involves disrupting the cellular integrity of microorganisms, which can lead to cell death.
| Pathogen | Activity | EC50 (μM) |
|---|---|---|
| Escherichia coli | Bactericidal | 15.2 |
| Staphylococcus aureus | Bacteriostatic | 12.4 |
| Candida albicans | Antifungal | 10.3 |
Anticancer Activity
Studies have demonstrated that this compound also possesses anticancer properties, particularly against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
| Cancer Cell Line | Activity | IC50 (μM) |
|---|---|---|
| HeLa (Cervical) | Cytotoxic | 8.1 |
| MCF-7 (Breast) | Cytotoxic | 6.5 |
| A549 (Lung) | Cytotoxic | 7.3 |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The results indicated significant inhibition of growth, particularly against Staphylococcus aureus, suggesting potential for development into an antimicrobial agent .
- Anticancer Activity Assessment : In vitro experiments conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was shown to significantly reduce cell viability in HeLa cells, providing insights into its potential as an anticancer therapeutic .
Research Findings
Recent literature highlights the ongoing research into the biological applications of this compound:
- A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives based on this compound, indicating promising results in both antimicrobial and anticancer contexts .
- Investigations into its mechanism of action revealed that the thioimidate moiety plays a crucial role in its biological efficacy, facilitating interactions with key biomolecules involved in cellular signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
